{2,6-dibromo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid
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Overview
Description
{2,6-dibromo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes bromine atoms and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-dibromo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid typically involves multiple stepsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{2,6-dibromo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
{2,6-dibromo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2,6-dibromo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and phenoxyacetic acid moiety play crucial roles in its reactivity and biological activity. The compound may act by binding to enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylphenol: Shares the brominated phenol structure but lacks the acetic acid moiety.
3,5-Dibromo-4-(4-Hydroxy-3-Phenethylcarbamoyl-Phenoxy)-Phenyl]-Acetic Acid: Contains similar brominated phenol and acetic acid structures but with additional functional groups.
Uniqueness
{2,6-dibromo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid is unique due to its specific combination of bromine atoms, phenoxyacetic acid moiety, and the trioxotetrahydropyrimidinylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H10Br2N2O6 |
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Molecular Weight |
462.05 g/mol |
IUPAC Name |
2-[2,6-dibromo-4-[(E)-(1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C14H10Br2N2O6/c1-18-13(22)7(12(21)17-14(18)23)2-6-3-8(15)11(9(16)4-6)24-5-10(19)20/h2-4H,5H2,1H3,(H,19,20)(H,17,21,23)/b7-2+ |
InChI Key |
NPXDOZGVYPHOSN-FARCUNLSSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC(=O)O)Br)/C(=O)NC1=O |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)Br)C(=O)NC1=O |
Origin of Product |
United States |
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